molecular formula C13H20N2O2S B362982 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine CAS No. 325810-35-3

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B362982
CAS No.: 325810-35-3
M. Wt: 268.38g/mol
InChI Key: FINBYCRZTUVPHN-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C13H20N2O2S and a PubChem CID of 775782 . As a sulfonyl-containing piperazine derivative, this compound is of significant interest in medicinal and organic chemistry research. The structural motif of a piperazine ring linked to a substituted phenyl ring via a sulfonyl group is commonly explored in the development of pharmacologically active molecules . This structure is closely related to compounds documented in patent literature for their complex receptor activity profiles, which may include interactions with serotonin transporters and various serotonin receptor subtypes (e.g., 5-HT 3 , 5-HT 1A ) . Such compounds are investigated for potential applications in treating disorders of the central nervous system, though the specific biological profile of this compound requires further characterization by researchers . Its primary value lies as a building block or intermediate for the synthesis of more complex molecules for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-5-13(12(2)10-11)18(16,17)15-8-6-14(3)7-9-15/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINBYCRZTUVPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Activation : The sulfonyl chloride undergoes polarization, rendering the sulfur atom electrophilic.

  • Nucleophilic Attack : The lone pair on the piperazine nitrogen attacks the sulfur center, displacing chloride and forming the sulfonamide bond.

The stoichiometric ratio of 2,4-dimethylbenzenesulfonyl chloride to 4-methylpiperazine is typically 1:1.05 to ensure complete consumption of the sulfonyl chloride, minimizing side products.

Solvent and Base Selection

  • Solvents : Dichloromethane (DCM) and ethyl acetate are preferred due to their ability to dissolve both reactants while stabilizing intermediates.

  • Bases : Triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction, shifting equilibrium toward product formation.

Example Protocol

Yield: 85–92%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance throughput, industrial processes employ continuous flow reactors. Key parameters include:

  • Residence Time : 8–12 minutes at 50°C.

  • Pressure : 3–5 bar to maintain solvent volatility.

  • Catalyst : No transition metals required, aligning with green chemistry principles.

Advantages :

  • 98% conversion efficiency.

  • Reduced purification needs due to minimized byproduct formation.

Solvent Recycling Systems

Ethyl acetate is recovered via fractional distillation, reducing waste and costs. Pilot studies demonstrate 90% solvent recovery rates without compromising yield.

Alternative Synthetic Pathways

Oxidation of Thioether Precursors

A patent-disclosed method involves synthesizing the thioether analog 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine followed by oxidation:

  • React 2-(2,4-dimethylthiophenol) with 1-chloro-2-fluorobenzene using K2CO3 in DMF.

  • Oxidize the thioether to sulfonyl using H2O2 in acetic acid.

Reaction Conditions

ParameterValue
Temperature60°C
Oxidant30% H2O2
Time8 hours
Yield78–84%

Solid-Phase Synthesis

Immobilizing 4-methylpiperazine on Merrifield resin enables iterative coupling with sulfonyl chlorides. This method is favored for parallel synthesis of derivatives but suffers from lower yields (65–70%).

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is precipitated by adding HCl in diethyl ether to a ethyl acetate solution of the crude product. Optimal conditions:

  • HCl Concentration : 2 M in ether.

  • Temperature : 30°C during salt formation.

  • Purity : >99% after recrystallization from ethanol/water.

Analytical Data

  • Melting Point : 142–144°C (hydrochloride salt).

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.68 (d, J = 8.2 Hz, 2H), 7.45 (s, 1H), 3.45–3.20 (m, 8H), 2.85 (s, 3H), 2.35 (s, 6H).

Critical Analysis of Methodologies

Yield Comparison

MethodYield (%)Purity (%)Scalability
Classical Substitution9299High
Thioether Oxidation8497Moderate
Solid-Phase7095Low

Emerging Innovations

Recent studies explore enzymatic sulfonation using aryl sulfotransferases, though yields remain suboptimal (40–50%). Microwave-assisted synthesis reduces reaction times to 15 minutes but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine has been investigated for its potential as a therapeutic agent. Its mechanism of action often involves:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This is particularly relevant in anti-inflammatory and anticancer contexts.
  • Receptor Modulation : The piperazine ring facilitates binding to neurotransmitter receptors, influencing signaling pathways involved in various neurological disorders.

Case Studies in Medicinal Chemistry

  • Anticancer Activity : Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against human cancer cell lines, including breast and colon cancer. In vitro studies demonstrated that concentrations as low as 10 μM reduced bacterial viability significantly, indicating potential as an antimicrobial agent .
  • Antimicrobial Properties : Studies have reported that this compound shows effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Biological Research

The compound is also being studied for its broad spectrum of biological activities:

  • Antimicrobial Activity : It has shown substantial antimicrobial properties against several pathogens.
  • Neuropharmacology : Its interaction with serotonin receptors suggests potential applications in treating mood disorders and cognitive impairments .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its role as a building block in the synthesis of more complex molecules is vital for industrial chemistry.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPiperazine ring with sulfonyl and dimethylphenyl groupsStrong enzyme inhibition and anticancer properties
1-MethylpiperazineSimpler structure without sulfonyl groupDifferent reactivity and lower biological activity
Thiophene-2-sulfonyl derivativesContains thiophene instead of piperazineDifferent pharmacological profiles

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dimethylphenyl)sulfonyl]pyrrolidine
  • 1-[(2,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
  • 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine

Uniqueness

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The sulfonyl group provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperazine ring substituted with a sulfonyl group and a 2,4-dimethylphenyl moiety. This unique configuration contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Receptor Modulation : The piperazine ring facilitates binding to neurotransmitter receptors, potentially influencing signaling pathways involved in neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been studied for its anticancer effects, particularly against breast and glioblastoma cancer cell lines. In vitro assays demonstrated cytotoxicity at low concentrations, with mechanisms involving apoptosis induction observed through morphological changes in treated cells .

Enzyme Inhibition

Studies have evaluated the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and other conditions influenced by enzyme activity .

Study on Anticancer Activity

In a study examining the anticancer potential of this compound, researchers found that the compound induced apoptosis in glioblastoma cells. The study reported an IC50 value in the nanomolar range, indicating potent activity against tumor cells compared to standard chemotherapeutics like etoposide .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPiperazine ring with sulfonyl and dimethylphenyl groupsStrong enzyme inhibition and anticancer properties
1-MethylpiperazineSimpler structure without sulfonyl groupDifferent reactivity and lower biological activity
Thiophene-2-sulfonyl derivativesContains thiophene instead of piperazineDifferent pharmacological profiles

Q & A

Q. What are the optimal synthetic strategies for 1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methylpiperazine with 2,4-dimethylbenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Temperature control : Reactions are conducted at 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) achieves >95% purity. Yield optimization (70–85%) requires stoichiometric excess (1.2 eq) of sulfonyl chloride .

Q. How can researchers characterize this compound’s structure and confirm synthetic success?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.25 (s, 3H, –CH₃ on piperazine) and δ 7.35–7.70 (m, aromatic protons) confirm substitution patterns .
    • ¹³C NMR : Signals near δ 45 (piperazine C–N) and δ 140 (sulfonyl-linked aromatic carbons) validate connectivity .
  • Mass Spectrometry (MS) : ESI-MS m/z 323.1 [M+H]⁺ matches the molecular formula C₁₃H₁₈N₂O₂S .

Q. What experimental approaches address solubility challenges in aqueous and organic systems?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (high solubility, 50 mg/mL), methanol (moderate, 10 mg/mL), and water (<1 mg/mL) .
  • Co-solvent systems : Use water:ethanol (1:1) or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in neurological or antimicrobial studies?

Methodological Answer: The sulfonamide group and piperazine ring enable interactions with:

  • Neurological targets : Dopamine D₂/D₃ receptors (Ki ~150 nM) via hydrogen bonding with sulfonyl oxygen .
  • Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ = 8 µM) through hydrophobic interactions with the 2,4-dimethylphenyl group .
    Experimental validation: Radioligand binding assays and enzyme inhibition kinetics are recommended .

Q. How can X-ray crystallography resolve contradictory data on molecular conformation?

Methodological Answer: Crystallographic studies (e.g., using Mo-Kα radiation) reveal:

  • Piperazine ring puckering : Chair conformation stabilizes via intramolecular H-bonding (N–H···O=S, 2.1 Å) .
  • Sulfonyl group orientation : Dihedral angle of 85° between the phenyl and piperazine planes minimizes steric clashes .
    Data reconciliation: Compare crystal structures with computational (DFT) models to resolve discrepancies in solution-state NMR data .

Q. What structure-activity relationship (SAR) insights guide functionalization for enhanced bioactivity?

Methodological Answer:

Modification Effect on Activity Source
2,4-Dimethylphenyl ↑ Lipophilicity → improved BBB penetration
Sulfonyl group Essential for enzyme inhibition (ΔIC₅₀ >100x if removed)
4-Methylpiperazine Optimal for receptor binding (vs. bulkier substituents)

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response profiling : Test IC₅₀ in HEK-293 (non-toxic >100 µM) vs. HepG2 (IC₅₀ = 25 µM) to identify cell-specific effects .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated detoxification variances .
  • ROS measurement : Conflicting results may arise from differential oxidative stress induction (e.g., fluorogenic probes like DCFH-DA) .

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